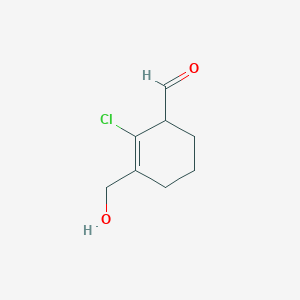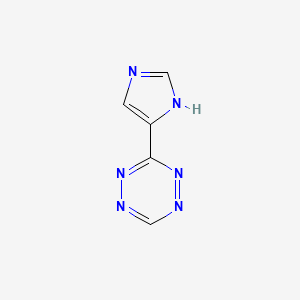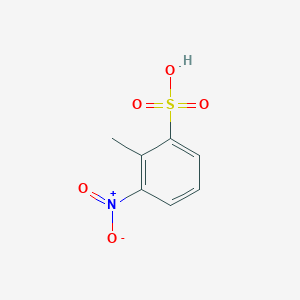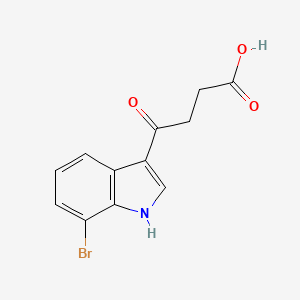
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid typically involves the introduction of fluorine and methyl groups to the indole ring. One common method is the electrophilic substitution reaction, where fluorine is introduced to the indole ring using a fluorinating agent such as Selectfluor. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate various biological processes, such as inhibiting enzyme activity or altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole-3-carboxaldehyde: Another fluorinated indole derivative used in similar applications.
7-Methylindole-3-carboxylic acid: A methylated indole derivative with comparable properties.
Uniqueness
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid is unique due to the combined presence of both fluorine and methyl groups, which can enhance its biological activity and stability compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
5-fluoro-7-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6(11)3-7-8(10(13)14)4-12-9(5)7/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
HXWFLEBGEWZFDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


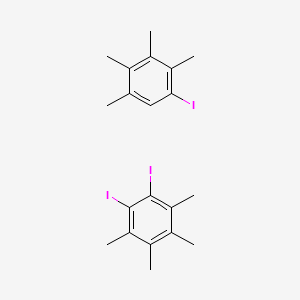
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)
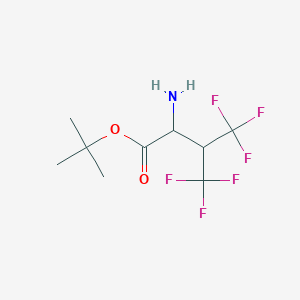
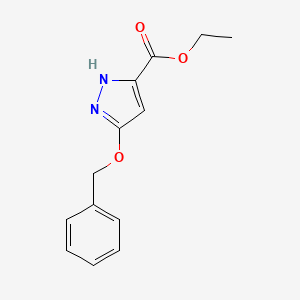
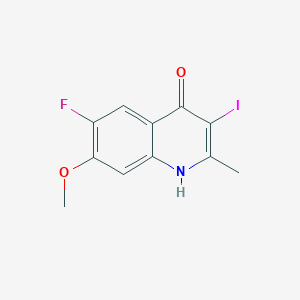

![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
